N-Benzyl-2-isopropylpent-4-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-isopropylpent-4-en-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to an isopropyl group and a pent-4-en-1-amine chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-isopropylpent-4-en-1-amine typically involves the reaction of benzylamine with an appropriate alkylating agent. One common method is the alkylation of benzylamine with 2-isopropylpent-4-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium or nickel catalysts in hydrogenation reactions can improve the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-isopropylpent-4-en-1-amine undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Substituted benzylamines and alkylamines.
Scientific Research Applications
N-Benzyl-2-isopropylpent-4-en-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-2-isopropylpent-4-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzylprop-2-en-1-amine: Similar in structure but lacks the isopropyl group.
4-Amino-1-benzylpiperidine: Contains a piperidine ring instead of the pent-4-en-1-amine chain.
Uniqueness
N-Benzyl-2-isopropylpent-4-en-1-amine is unique due to the presence of both the benzyl and isopropyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H23N |
---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
N-benzyl-2-propan-2-ylpent-4-en-1-amine |
InChI |
InChI=1S/C15H23N/c1-4-8-15(13(2)3)12-16-11-14-9-6-5-7-10-14/h4-7,9-10,13,15-16H,1,8,11-12H2,2-3H3 |
InChI Key |
HFXFAMWHGQFLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC=C)CNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.